

Izorlisib Mechanism of Action and Selectivity

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Compound Focus: Izorlisib

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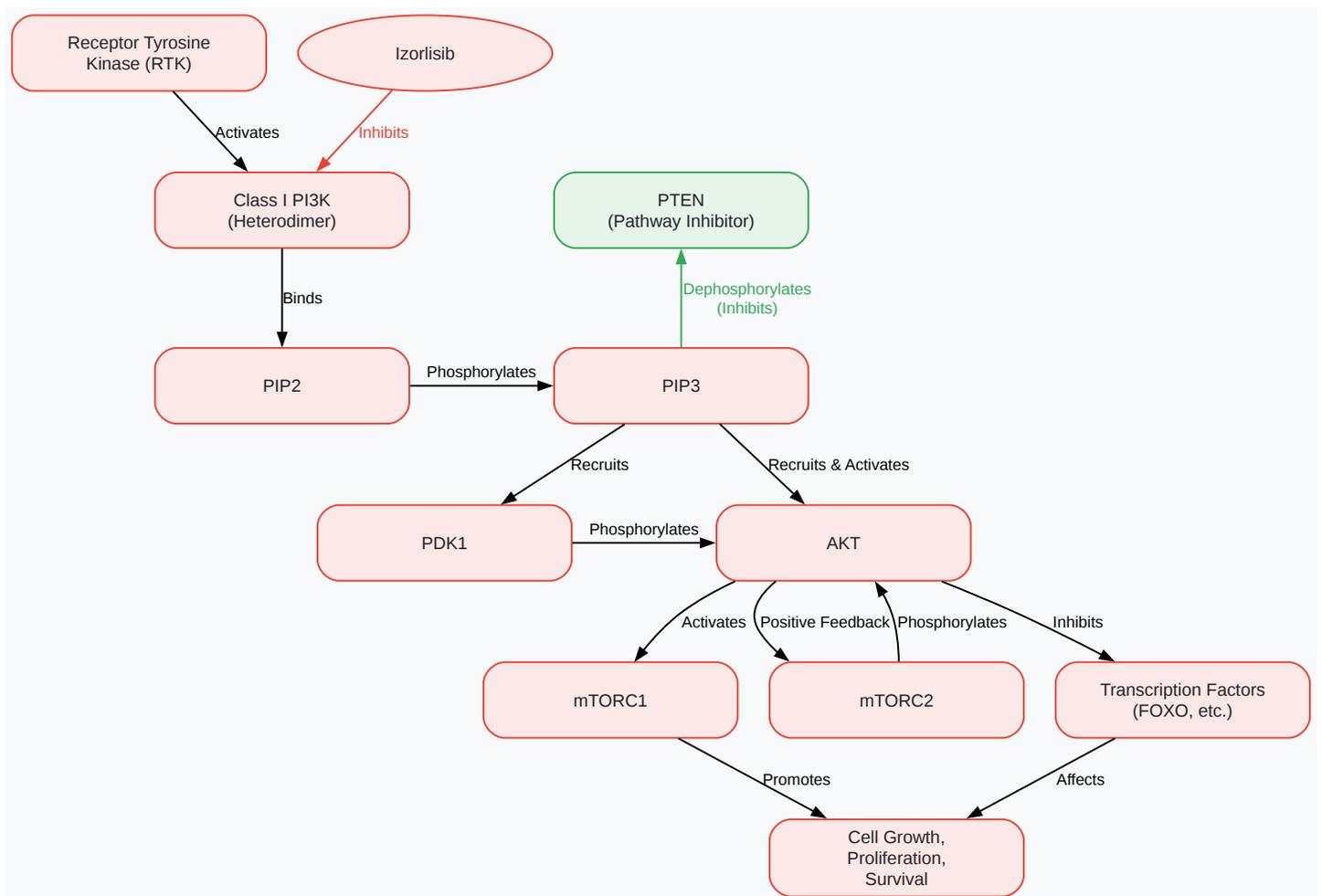
Izorlisib is a potent and **selective ATP-competitive inhibitor of Class I PI3Ks**, with particular potency against the PI3K α isoform and its common oncogenic mutants [1]. It shows minimal off-target activity against a representative panel of other protein kinases [1].

The table below details its inhibitory profile (IC₅₀ values) against various PI3K isoforms and mTOR from in vitro kinase assays [1]:

Target	IC ₅₀ (nM)	Notes
PI3K α (WT)	14	Primary target
PI3K α (H1047R)	5.6	Common oncogenic mutant
PI3K α (E545K)	6.7	Common oncogenic mutant
PI3K α (E542K)	6.7	Common oncogenic mutant
PI3K γ	36	
PI3K β	120	
PI3K δ	500	
mTOR	1600	>100-fold less sensitive than PI3K α

Target	IC50 (nM)	Notes
PI3KC2β	5300	Class II PI3K

This selective profile can be visualized in the context of the broader PI3K/AKT/mTOR signaling pathway:

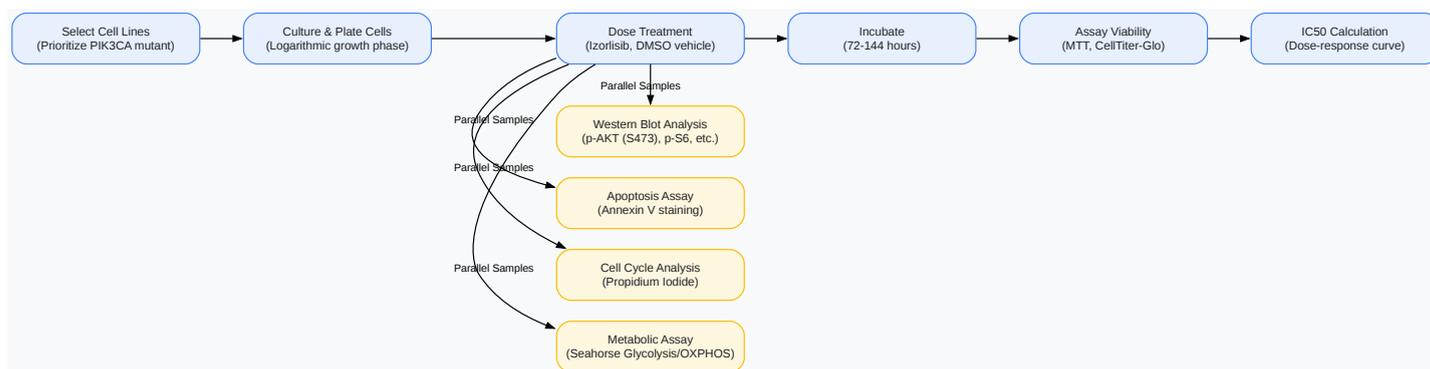


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Antiproliferative Activity in Cell Lines

Izorlisib demonstrates broad-spectrum antiproliferative activity across various cancer cell types. In a panel of 60 tumor cell lines, 75% (45/60) had an IC50 below 1 μM , and 38% (23/60) had an IC50 below 0.3 μM [1]. It shows superior activity against tumors harboring **PIK3CA mutations** [1].

The following diagram illustrates a general workflow for testing **Izorlisib** sensitivity and downstream effects in cell lines:



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Experimental Protocols for Key Assays

Cell Viability and IC50 Determination

This protocol is adapted from general practices for assessing small-molecule inhibitor efficacy [2] [3].

- **Cell Seeding:** Plate cells in 96-well tissue culture plates during their logarithmic growth phase at a density optimized for your cell line to reach 80-90% confluence by the end of the assay.
- **Drug Treatment:** The next day, treat cells with a concentration range of **Izorlisib** (e.g., 1 nM to 10 μ M). Include a **DMSO vehicle control** (typically $\leq 0.1\%$ final concentration). Use at least three replicates per concentration.
- **Incubation:** Incubate cells for a predetermined period (e.g., 72 or 144 hours), refreshing drug/media if necessary for longer durations [3].
- **Viability Measurement:** Assess cell viability using a reliable method.
 - **CellTiter-Glo Assay:** Equilibrate plate to room temperature. Mix cell culture medium with an equal volume of CellTiter-Glo 2.0 reagent. Incubate on an orbital shaker for 2 minutes, then let sit for 10 minutes to stabilize luminescence signal before recording [2].
 - **MTT Assay:** Incubate cells with MTT reagent (e.g., 0.5 mg/mL) for 2-4 hours. Dissolve the formed formazan crystals with DMSO or a specified solvent and measure the absorbance at 570 nm [3].
- **Data Analysis:** Calculate percent viability relative to the DMSO control. Use software (e.g., GraphPad Prism) to fit a dose-response curve and determine the **half-maximal inhibitory concentration (IC50)**.

Western Blot Analysis of Pathway Inhibition

To confirm target engagement and downstream effects, analyze key signaling nodes.

- **Cell Treatment and Lysis:** Treat cells with **Izorlisib** at your desired IC50 concentration or a range around it for 1-2 hours. Include a DMSO control. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Gel Electrophoresis and Transfer:** Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- **Antibody Probing:** Probe the membrane with the following primary antibodies (and appropriate HRP-conjugated secondary antibodies) to assess pathway inhibition:
 - **Phospho-AKT (Ser473):** A strong reduction indicates effective inhibition of mTORC2 and upstream signaling. **Total AKT** should be measured as a loading control.
 - **Phospho-S6 Ribosomal Protein (Ser235/236):** A key downstream readout of mTORC1 activity; expect marked dephosphorylation.
 - **Phospho-4E-BP1 (Thr37/46):** Another direct target of mTORC1.
 - **Cleaved Caspase-3:** Can be analyzed to confirm induction of apoptosis after longer treatment periods (e.g., 24-48 hours).

Troubleshooting Common Experimental Issues

Q1: The observed IC50 in my cell line is much higher than the reported nanomolar range. What could be the cause?

- **PI3K Pathway Dependency:** The cell line may not be "addicted" to the PI3K α pathway for survival. Check the genetic background (e.g., *PIK3CA* mutation status) and prioritize cell lines with known activating mutations or amplifications [1].
- **Compensatory Pathways:** Activation of parallel survival pathways (e.g., RAS/MAPK) can confer resistance. Consider combination studies with other targeted agents [4].
- **Drug Solubility and Stability:** Ensure **Izorlisib** is freshly reconstituted in DMSO and that stock solutions are stored correctly at -20°C. Avoid repeated freeze-thaw cycles. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity [2].

Q2: How can I confirm that Izorlisib is effectively engaging its target in my cells?

- **Direct Target Readout:** Perform Western blot analysis as described above. A significant reduction in **p-AKT (Ser473)** within 1-2 hours of treatment is the gold-standard functional readout for PI3K pathway inhibition [3].
- **Prolonged Effects:** For longer-term experiments, also monitor downstream markers like **p-S6** as a sign of sustained mTORC1 inhibition.

Q3: My viability data is highly variable between replicates. How can I improve consistency?

- **Cell Health and Seeding:** Ensure cells are healthy and in the logarithmic growth phase at the start of the experiment. Use accurate cell counting methods and seed cells as uniformly as possible across the plate [2].
- **Assay Protocol:** When using luminescence-based assays (e.g., CellTiter-Glo), ensure thorough mixing after adding reagent and a consistent stabilization time before reading to stabilize the signal [2].

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To cite this document: Smolecule. [Izoralisib Mechanism of Action and Selectivity]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548364#izoralisib-cell-line-sensitivity]

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